molecular formula C16H15F3I2O3S B3339662 (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 1146127-08-3

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B3339662
CAS No.: 1146127-08-3
M. Wt: 598.2 g/mol
InChI Key: GWJFLDHKPRIPGZ-UHFFFAOYSA-M
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Description

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate, also known as (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate, is a hypervalent iodine compound. It is characterized by the presence of two iodine atoms bonded to aromatic rings, with one of the rings being substituted with three methyl groups. This compound is notable for its use in various organic synthesis reactions due to its ability to act as an electrophilic arylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (4-iodophenyl)iodonium salts with 2,4,6-trimethylphenyl derivatives. One common method includes the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an iodinating agent. The reaction is usually carried out in chloroform at room temperature, leading to the formation of the desired iodonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and efficiency. The use of continuous flow reactors and optimization of reaction conditions to minimize by-products and maximize yield are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and phenols.

    Solvents: Typical solvents include chloroform, dichloromethane, and acetonitrile.

    Catalysts: Metal catalysts such as palladium or copper may be used to facilitate certain reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reactions with amines can yield arylamines, while reactions with thiols can produce arylthioethers.

Scientific Research Applications

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the aryl group from the iodonium salt to a nucleophile. This process is facilitated by the electrophilic nature of the iodine atom, which makes it highly reactive towards nucleophiles. The triflate anion acts as a good leaving group, enhancing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in arylation reactions. Its ability to act as a versatile electrophilic arylating agent makes it valuable in various synthetic applications, distinguishing it from other iodonium salts.

This compound’s unique properties and wide range of applications make it a significant tool in both academic research and industrial processes.

Properties

IUPAC Name

(4-iodophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJFLDHKPRIPGZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)I)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3I2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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